![molecular formula C9H6ClNO B3021596 6-Chloroquinolin-4-ol CAS No. 23432-43-1](/img/structure/B3021596.png)
6-Chloroquinolin-4-ol
Overview
Description
6-Chloroquinolin-4-ol, also known as 6-Chloro-4-quinolinol, is a chemical compound with the molecular formula C9H6ClNO . It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Chloroquinolin-4-ol, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound has 12 heavy atoms, 10 of which are aromatic . The compound has no rotatable bonds .Physical And Chemical Properties Analysis
6-Chloroquinolin-4-ol has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.63 . It is soluble in water with a solubility of 0.835 mg/ml or 0.00465 mol/l .Scientific Research Applications
C9H6ClNO\text{C}_9\text{H}_6\text{ClNO}C9H6ClNO
and an average mass of approximately 179.6 Da . Here are six distinct areas where it finds relevance:- 6-Chloroquinolin-4-ol exhibits antimicrobial activity. Researchers have explored its potential as an alternative to conventional antibiotics. Studies have shown that it can be effective against various bacterial strains .
- Quinoline derivatives, including 6-Chloroquinolin-4-ol, have been investigated for their antiviral properties. They may inhibit viral replication or entry into host cells. Further research is needed to explore its specific antiviral mechanisms .
- The hydroxyl group in 6-Chloroquinolin-4-ol allows it to form complexes with metal ions. These complexes have applications in coordination chemistry, catalysis, and materials science .
- Quinoline derivatives, including 6-Chloroquinolin-4-ol, can serve as fluorescent probes due to their inherent fluorescence properties. Researchers have used them to detect metal ions, biomolecules, and cellular processes .
- Scientists have investigated the photophysical behavior of 6-Chloroquinolin-4-ol. Its absorption and emission properties make it useful for studying excited-state dynamics and photochemical processes .
- 6-Chloroquinolin-4-ol serves as a building block in organic synthesis. Medicinal chemists may modify its structure to create novel compounds with specific pharmacological activities .
Antimicrobial Properties
Antiviral Applications
Metal Chelation and Coordination Chemistry
Fluorescent Probes and Sensors
Photophysical Studies
Organic Synthesis and Medicinal Chemistry
These applications highlight the versatility of 6-Chloroquinolin-4-ol in various scientific contexts. Researchers continue to explore its potential in drug discovery, materials science, and biological studies. If you need further details or additional applications, feel free to ask! .
Safety and Hazards
properties
IUPAC Name |
6-chloro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUQCVVGPZTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944520 | |
Record name | 6-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-4-ol | |
CAS RN |
21921-70-0, 23432-43-1 | |
Record name | 21921-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23432-43-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-quinolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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